molecular formula C21H21Cl2N3O4 B505081 ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No.: B505081
M. Wt: 450.3g/mol
InChI Key: IQFRRLPVWIZLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the dichlorophenyl intermediate.

    Coupling with Piperazine: The dichlorophenyl intermediate is then coupled with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-[(2-{[(2,4-difluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate: Similar structure but with fluorine atoms instead of chlorine.

    Ethyl 4-[(2-{[(2,4-dimethylphenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate: Similar structure but with methyl groups instead of chlorine.

    Ethyl 4-[(2-{[(2,4-dibromophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate: Similar structure but with bromine atoms instead of chlorine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C21H21Cl2N3O4

Molecular Weight

450.3g/mol

IUPAC Name

ethyl 4-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H21Cl2N3O4/c1-2-30-21(29)26-11-9-25(10-12-26)20(28)16-5-3-4-6-18(16)24-19(27)15-8-7-14(22)13-17(15)23/h3-8,13H,2,9-12H2,1H3,(H,24,27)

InChI Key

IQFRRLPVWIZLNS-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.